

A Comparative Spectroscopic Analysis of Benzoic Acid Isomers

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Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzoic acid

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A crucial aspect of chemical analysis and drug development lies in the precise identification and differentiation of isomeric compounds. Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of three common isomers of benzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. By leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we can elucidate the structural nuances that differentiate these compounds.

The positional isomerism of the hydroxyl group on the benzene ring of benzoic acid leads to significant differences in the spectroscopic signatures of these molecules. These differences, arising from variations in electronic distribution, hydrogen bonding, and molecular symmetry, serve as fingerprints for their unambiguous identification.

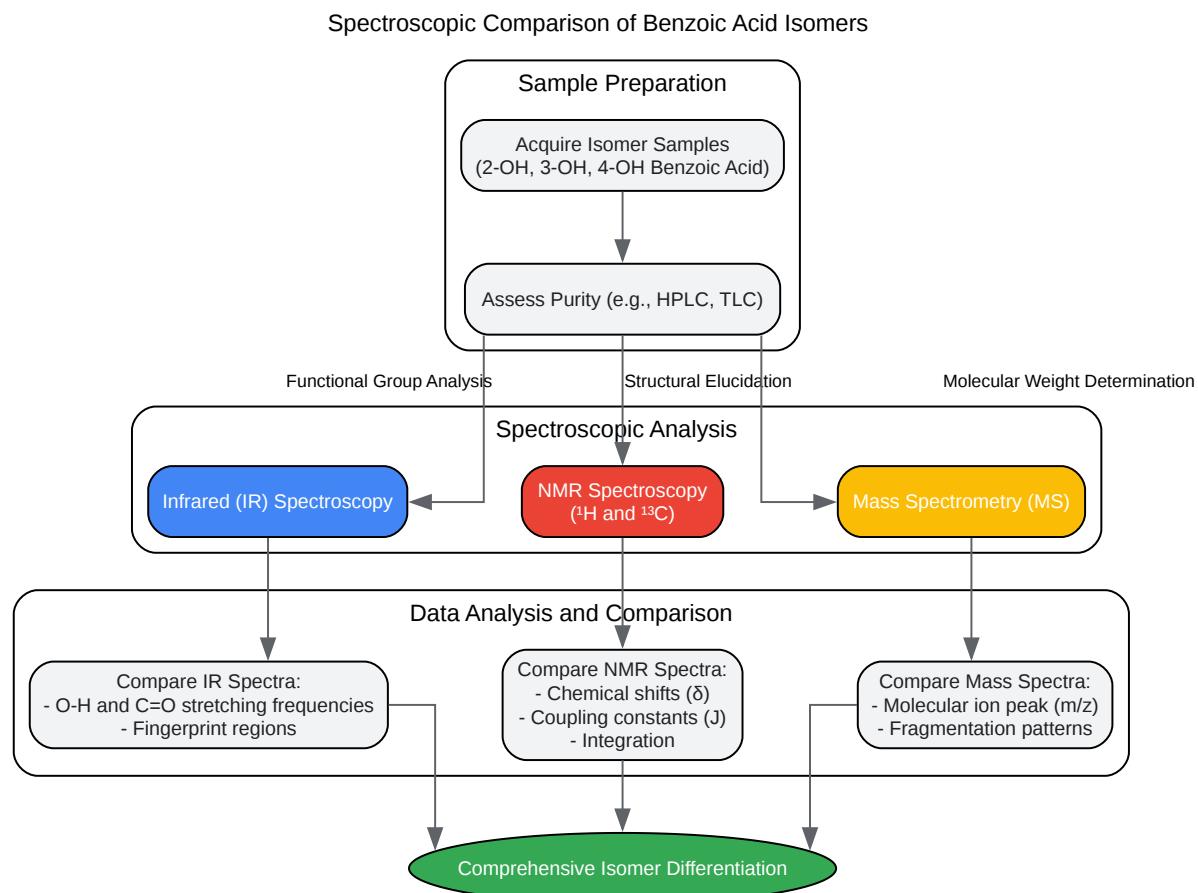
Quantitative Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from IR, NMR, and Mass Spectrometry for the three isomers of hydroxybenzoic acid.

| Spectroscopic Technique | 2-Hydroxybenzoic Acid (Salicylic Acid) | 3-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |
|--|--|--|--|
| Infrared (IR) Spectroscopy (cm ⁻¹) | | | |
| O-H (Carboxylic Acid) | ~3238 (broad) | ~3374 (broad) | 3449-3465 (broad)[1] |
| C=O (Carbonyl) | ~1655 | ~1680 | 1663-1673[1] |
| O-H (Phenolic) | Intramolecular H-bond, broad | ~3300-3600 | ~3300-3600 |
| Aromatic C=C | ~1612, 1485 | ~1590, 1460 | ~1605, 1590 |
| ¹ H NMR Spectroscopy (ppm, DMSO-d ₆) | | | |
| -COOH | ~13.0 | ~12.9 | ~12.4 |
| Aromatic Protons | 6.9-7.9 (complex pattern) | 7.0-7.5 (complex pattern) | 6.84 (d), 7.80 (d) |
| -OH | ~10.0 | ~9.8 | ~10.2 |
| ¹³ C NMR Spectroscopy (ppm, DMSO-d ₆) | | | |
| C=O | ~172.0 | ~167.5 | ~167.4 |
| C-OH (Phenolic) | ~161.0 | ~157.5 | ~161.8 |
| Aromatic Carbons | ~117-136 | ~115-131 | ~115-132 |
| Mass Spectrometry (m/z) | | | |
| Molecular Ion [M] ⁺ | 138 | 138 | 138[1] |
| Key Fragments | 120 ([M-H ₂ O] ⁺), 92 ([M-CO ₂ H] ⁺) | 121 ([M-OH] ⁺), 93 ([M-CO ₂ H] ⁺) | 121 ([M-OH] ⁺), 93 ([M-CO ₂ H] ⁺) |

Experimental Workflow

The logical workflow for the spectroscopic comparison of benzoic acid isomers involves a sequential analysis using complementary techniques to build a comprehensive structural profile of each isomer.



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Caption: Workflow for the comparative spectroscopic analysis of benzoic acid isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups and fingerprint regions of the benzoic acid isomers.

Methodology:

- **Sample Preparation:** Solid samples of 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid were individually prepared using the KBr (potassium bromide) pellet method. A small amount of the sample (approximately 1-2 mg) was ground with about 200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
- **Data Acquisition:** A background spectrum of a pure KBr pellet was recorded first to subtract the atmospheric and instrumental background. The sample pellet was then placed in the sample holder, and the IR spectrum was recorded over a range of 4000 to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons (^1H NMR) and carbon atoms (^{13}C NMR) in each isomer.

Methodology:

- **Sample Preparation:** For each isomer, approximately 10-20 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The solution was transferred to a standard 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were acquired on a 400 MHz NMR spectrometer.
- **Data Acquisition:**

- ^1H NMR: Spectra were recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm).
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra were acquired. Chemical shifts were referenced to the solvent peak of DMSO-d₆ ($\delta \approx 39.52$ ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns of the benzoic acid isomers.

Methodology:

- Sample Introduction: The samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) was used as the ionization method. The samples were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Instrumentation: A quadrupole mass spectrometer was used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum was recorded, showing the relative abundance of the molecular ion and various fragment ions. The fragmentation patterns were then analyzed to identify characteristic losses for each isomer.

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References

- 1. [researchgate.net](#) [researchgate.net]

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